2-Iodo-3,7,8-trichlorodibenzo-4-dioxin
Description
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (referred to as 2-I-TriCDD) is a halogenated dibenzo-p-dioxin derivative characterized by three chlorine substituents at positions 3, 7, and 8, and an iodine atom at position 2. Unlike traditional PCDDs, which are fully chlorinated, 2-I-TriCDD incorporates iodine, a heavier halogen, which alters its physicochemical and biochemical properties.
Key applications of 2-I-TriCDD include its use as a radiolabeled ligand (e.g., [125I]-labeled form) in receptor binding studies, particularly for investigating the aryl hydrocarbon receptor (AhR) pathway . The AhR mediates the toxic effects of dioxins, and 2-I-TriCDD has been employed to characterize ligand-receptor interactions due to its high binding affinity .
Properties
CAS No. |
112317-17-6 |
|---|---|
Molecular Formula |
C12H4Cl3IO2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2,3,7-trichloro-8-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI Key |
WOZNSSVRUHUPHZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
Other CAS No. |
112317-17-6 |
Synonyms |
2-iodo-3,7,8-trichlorodibenzo-4-dioxin Cl3-DpD |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Halogenation Patterns
The substitution pattern and halogen type critically influence the behavior of dioxins. Below is a comparison of 2-I-TriCDD with key analogs:
*Estimated based on halogen atomic weights.
Key Observations:
Receptor Binding Affinity and Toxicity
Poland et al. (1989) demonstrated that 2-I-TriCDD acts as a potent AhR agonist, inducing hepatic binding species in mice. However, its efficacy relative to TCDD varies:
| Compound | AhR Binding Affinity (Relative to TCDD) | EC50 for Enzyme Induction | Toxicity (LD50, Rodents) |
|---|---|---|---|
| 2-I-TriCDD | ~50-70% of TCDD* | Not Reported | Not Reported |
| TCDD | 100% (Reference) | 1–10 nM | ~0.02 mg/kg (LD50) |
| 1,2,3,4,6,7,8-HpCDD | <10% of TCDD | >100 nM | >10 mg/kg |
*Inferred from receptor competition assays .
Mechanistic Insights:
- The iodine atom in 2-I-TriCDD may create steric hindrance or electronic effects that reduce binding affinity compared to TCDD. However, its larger atomic radius could strengthen hydrophobic interactions with AhR’s ligand-binding domain .
- Unlike highly chlorinated HpCDD, which shows reduced toxicity due to steric overcrowding, 2-I-TriCDD retains significant bioactivity, positioning it as a mid-potency dioxin analog .
Environmental Persistence and Bioaccumulation
Halogenation degree and halogen type influence environmental fate:
| Compound | Log Kow (Octanol-Water Partition Coefficient) | Half-Life (Soil) | Bioaccumulation Factor (Fish) |
|---|---|---|---|
| 2-I-TriCDD | ~6.8* | ~5–10 years | ~10,000 |
| TCDD | 6.8 | 10–15 years | 100,000 |
| HpCDD | 8.1 | >20 years | 50,000 |
*Estimated based on halogen contributions.
Implications:
- However, its persistence remains significant due to the stable C-I bond .
- HpCDD’s higher chlorination increases Log Kow but reduces bioavailability, highlighting a trade-off between persistence and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
